2,4-Dichloro-5-methoxyquinazoline
Overview
Description
2,4-Dichloro-5-methoxyquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6Cl2N2O. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 5 on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxyquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form quinazoline diones, which are then chlorinated using a chlorinating agent such as phosphorus oxychloride . The reaction conditions often involve heating and the use of solvents like fatty amines to facilitate the chlorination process .
Industrial Production Methods
For industrial production, the synthesis route may be optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials is preferred to ensure safety and sustainability. The reaction typically takes place at controlled temperatures and pH levels to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydrogencarbonate and N,N-dimethylaniline are commonly used in substitution reactions.
Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, hydroxyl derivatives, and oxidized or reduced forms of the original compound .
Scientific Research Applications
2,4-Dichloro-5-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
2,4-Dichloro-6-methoxyquinazoline: Similar structure but with the methoxy group at a different position, leading to different chemical properties.
2,4-Dichloro-5-fluoroquinazoline: Substitution of the methoxy group with a fluorine atom, altering its electronic properties.
Uniqueness
2,4-Dichloro-5-methoxyquinazoline is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in synthetic chemistry and a candidate for drug development .
Biological Activity
2,4-Dichloro-5-methoxyquinazoline is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by two chlorine atoms and a methoxy group on the quinazoline ring, contributes to its diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H6Cl2N2O. The specific arrangement of functional groups influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H6Cl2N2O |
Molecular Weight | 229.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit notable antimicrobial activity. A study demonstrated that various quinazolines, including this compound, showed effectiveness against Leishmania donovani and Leishmania amazonensis, which are responsible for leishmaniasis. The compound's efficacy was assessed using an EC50 (the concentration required to inhibit 50% of the pathogen) in the low micromolar range .
Anticancer Activity
Quinazolines are recognized for their anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells. In particular, quinazolines have been linked to the treatment of non-small-cell lung cancer and metastatic breast cancer through their action on epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor-2 (HER-2) .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes such as tyrosine kinases, affecting cellular signaling pathways critical for tumor growth.
- Folate Metabolism Disruption : Similar compounds have shown potential in inhibiting folate metabolism in Leishmania, suggesting a mechanism involving interference with essential metabolic pathways .
Study on Antileishmanial Activity
In a study focused on antileishmanial activity, quinazolines were tested against strains of Leishmania that were resistant to standard treatments. The results indicated that certain derivatives had comparable efficacy against both susceptible and resistant strains. Specifically, quinazoline derivatives demonstrated EC50 values significantly lower than those of traditional antileishmanial agents like miltefosine .
Cancer Cell Line Testing
Another study evaluated the effects of this compound on human cancer cell lines. Results showed that this compound inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
2,4-dichloro-5-methoxyquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILQLUABMGXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-59-2 | |
Record name | 2,4-dichloro-5-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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